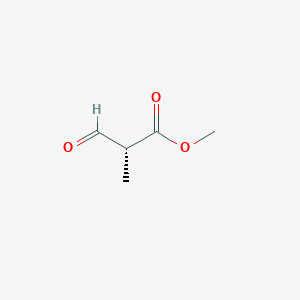
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-, also known as ®-Methyl 2-methyl-3-oxopropanoate, is an organic compound with the molecular formula C5H8O3. This compound is a chiral ester and is often used in various chemical reactions and industrial applications due to its unique properties.
Mécanisme D'action
are a class of organic compounds that are derived from carboxylic acids. They are often used in a wide variety of applications, including as solvents, plasticizers, and flavorings. The ester functional group (R-COO-R’) is a characteristic feature of these compounds .
In terms of biochemical pathways , esters can be formed through esterification, a chemical reaction in which a carboxylic acid reacts with an alcohol, producing an ester and water . They can also be hydrolyzed back into their constituent alcohol and carboxylic acid by the action of water or enzymes .
The pharmacokinetics of esters can vary widely depending on their specific structure and the context in which they are used. In general, esters can be absorbed through various routes including oral, dermal, and inhalation. Once in the body, they can be distributed to various tissues. Many esters are metabolized in the body through processes such as hydrolysis, oxidation, and conjugation, and the metabolites are typically excreted in the urine .
The action environment can greatly influence the stability and efficacy of esters. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of ester hydrolysis, potentially impacting the availability of the ester in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- can be achieved through several methods. One common method involves the esterification of 2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous esterification process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 2-methyl-3-oxopropanoic acid.
Reduction: The major product is 2-methyl-3-hydroxypropanoic acid.
Substitution: The products vary depending on the nucleophile used but generally result in the formation of new ester or amide compounds.
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl pyruvate: Similar in structure but lacks the chiral center.
Methyl 2-oxopropanoate: Another ester with a similar functional group but different molecular structure.
Uniqueness
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the production of enantiomerically pure compounds .
Conclusion
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
IUPAC Name |
methyl (2R)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJZXYVLPKDLM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
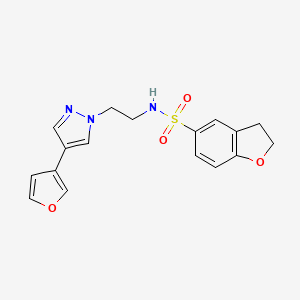

![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)
![4-[(3-Cyclopropylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2716920.png)
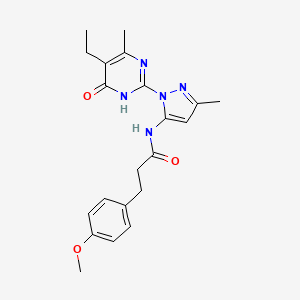
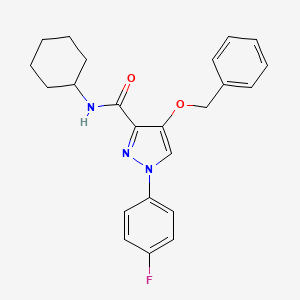
![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)
![methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate](/img/structure/B2716929.png)
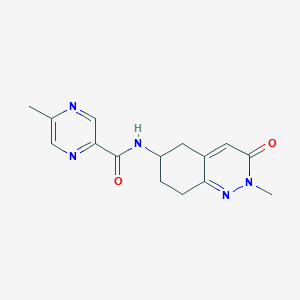
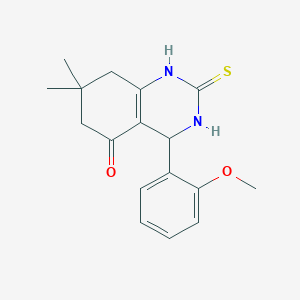
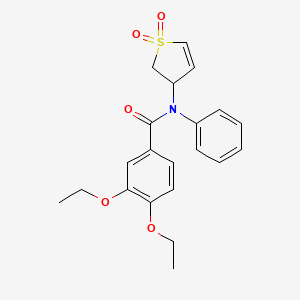
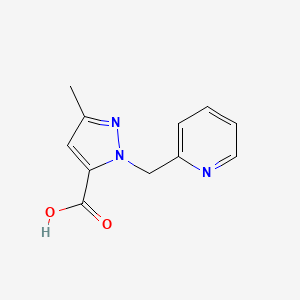
![METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2716936.png)
